molecular formula C10H9ClF3NO B14865930 N-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)acetamide

N-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14865930
M. Wt: 251.63 g/mol
InChI Key: IHSCXSVRFZKDHV-UHFFFAOYSA-N
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Description

N-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)acetamide is an organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a phenyl ring, along with an acetamide functional group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, aldehydes, or carboxylic acids .

Scientific Research Applications

N-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C10H9ClF3NO/c1-6(16)15-9-3-7(5-11)2-8(4-9)10(12,13)14/h2-4H,5H2,1H3,(H,15,16)

InChI Key

IHSCXSVRFZKDHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)CCl

Origin of Product

United States

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